Cyclooctatetraene

Catalog No.
S589021
CAS No.
629-20-9
M.F
C8H8
M. Wt
104.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctatetraene

CAS Number

629-20-9

Product Name

Cyclooctatetraene

IUPAC Name

cyclooctatetraene

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-

InChI Key

KDUIUFJBNGTBMD-DLMDZQPMSA-N

SMILES

C1=CC=CC=CC=C1

Synonyms

1,3,5,7-cyclooctatetraene

Canonical SMILES

C1=CC=CC=CC=C1

Isomeric SMILES

C\1=C\C=C/C=C\C=C1

Organic Chemistry and Material Science

  • Organic Film Formation

    Due to its double bond structure, cyclooctatetraene can readily undergo polymerization reactions. This property allows it to be used as a building block for the synthesis of highly ordered organic films for modifying silicon surfaces []. These films can improve the chemical and physical properties of the silicon, making them suitable for applications in electronics and microfluidics [].

  • Triplet State Quenching

    Cyclooctatetraene plays a crucial role in liquid-state organic dye lasers. It acts as a triplet state quencher, effectively reducing the phenomenon of "dye blinking" []. Dye blinking occurs when the dye molecule gets stuck in an excited state, hindering laser operation. By capturing this excited state energy, cyclooctatetraene enhances the efficiency and stability of the laser [].

Molecular Recognition and Sensing

  • Chemical Sensor Development

    The unique electronic structure and reactivity of cyclooctatetraene make it a promising candidate for developing sensitive chemical sensors. Researchers are exploring its potential for detecting various analytes, including explosives and environmental pollutants, by exploiting its ability to interact with specific molecules [].

  • Supramolecular Chemistry

    Cyclooctatetraene can be incorporated into supramolecular structures, which are assemblies of molecules held together by non-covalent interactions. These structures can exhibit unique properties based on their specific arrangements. Studying the interactions between cyclooctatetraene and other molecules within these assemblies contributes to the advancement of supramolecular chemistry research [].

Origin and Significance

COT is an unsaturated derivative of cyclooctane, containing eight carbon atoms and eight hydrogen atoms (C₈H₈). Unlike cyclooctane, which has a saturated ring with single bonds, COT features four alternating double bonds. This structure makes COT a highly studied molecule as it challenges the rules of aromaticity, a concept crucial in understanding organic compound stability and reactivity [].


Molecular Structure Analysis

Key Features

COT adopts a non-planar "tub" or "boat" conformation, rather than a flat ring like benzene [, ]. This distortion arises because a planar arrangement with four double bonds would force some p orbitals to be perpendicular to the plane, hindering their ability to participate in delocalization, a key aspect of aromaticity [].

Notable Aspects

Despite the non-planarity, COT exhibits some characteristics of conjugated systems, with alternating single and double bonds allowing for some delocalization of electrons. However, this delocalization is less efficient than in truly aromatic compounds, leading to COT being classified as antiaromatic []. This antiaromaticity makes COT more reactive than its aromatic counterparts.


Chemical Reactions Analysis

Synthesis

COT can be synthesized through various methods, including the flash vacuum pyrolysis of dicyclopentadiene []. Here's the balanced equation for this reaction:

dicyclopentadiene (C₁₀H₁₂) → cyclooctatetraene (C₈H₈) + 2 ethylene (C₂H₄)

Decomposition

COT is thermally unstable and readily undergoes dimerization reactions to form more stable products [].

Other Relevant Reactions

Due to its antiaromaticity, COT acts as a diene (molecule with two double bonds) in Diels-Alder reactions, where it reacts with dienophiles (compounds with a double bond and an electron-withdrawing group) to form cyclic compounds [].


Physical And Chemical Properties Analysis

  • Melting Point: Not applicable, COT is a liquid at room temperature [].
  • Boiling Point: 140-141 °C [].
  • Solubility: Insoluble in water, soluble in organic solvents [].
  • Stability: Thermally unstable, prone to dimerization [].
  • Color: Colorless to light yellow liquid [].

Not Applicable

COT doesn't have a known biological function.

  • Toxicity: Data on COT's specific toxicity is limited, but it should be handled with caution as an organic solvent.
  • Flammability: Flammable liquid with an autoignition temperature of 561 °C [].
  • Reactivity: Reacts readily with oxidizers anddienophiles [, ].

Physical Description

Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber.

XLogP3

3.1

Boiling Point

140.5 °C

LogP

3.08 (LogP)

Melting Point

-4.7 °C

UNII

AJ19R479CQ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.80 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

629-20-9

Wikipedia

Cyclooctatetraene

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

1,3,5,7-Cyclooctatetraene: ACTIVE

Dates

Modify: 2023-08-15

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